D-Ribulose 5-phosphate sodium salt is a derivative of ribulose, a pentose sugar that plays a crucial role in the photosynthetic process of carbon fixation. The enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) utilizes ribulose 1,5-bisphosphate (RuBP) as a substrate to catalyze the first major step of the Calvin cycle, which is the conversion of carbon dioxide into organic compounds. This process is fundamental to the sustenance of life on Earth as it is the primary pathway through which inorganic carbon is incorporated into the biosphere123.
The study of RuBisCO is pivotal in understanding the biochemical basis of photosynthesis. By elucidating the enzyme's structure and function, researchers can gain insights into how plants, algae, and cyanobacteria convert inorganic carbon into organic matter. This knowledge is essential for advancing our understanding of ecological carbon cycles and could inform strategies to enhance crop yields through genetic engineering of photosynthetic pathways12.
The catalytic properties of RuBisCO have biotechnological implications, particularly in the field of synthetic biology. By manipulating the enzyme's kinetics and substrate specificity, it may be possible to create more efficient pathways for carbon fixation, which could be exploited in industrial processes to synthesize valuable compounds or to sequester carbon dioxide from the atmosphere12.
Understanding the mechanism of action of RuBisCO is also relevant to climate change research. As a key enzyme in the global carbon cycle, variations in its activity can have significant impacts on atmospheric carbon dioxide levels. Studying the enzyme's properties in different organisms can provide insights into how climate change might affect photosynthetic organisms and, by extension, the entire biosphere123.
D-Ribulose 5-phosphate sodium salt can be synthesized through several methods:
These synthesis methods are critical for producing D-ribulose 5-phosphate in laboratory settings for research and industrial applications.
The molecular structure of D-Ribulose 5-phosphate sodium salt features a five-carbon sugar backbone with a phosphate group attached to one of the carbons. The structure can be represented as follows:
The presence of the phosphate group significantly affects its solubility and reactivity, making it an essential intermediate in various biochemical processes.
D-Ribulose 5-phosphate sodium salt participates in several important chemical reactions:
These reactions are vital for maintaining cellular metabolism and energy production.
The mechanism of action of D-ribulose 5-phosphate sodium salt primarily revolves around its role as an intermediate in the pentose phosphate pathway:
D-Ribulose 5-phosphate sodium salt exhibits several physical and chemical properties:
These properties are crucial for its handling and application in laboratory settings.
D-Ribulose 5-phosphate sodium salt has diverse scientific applications:
These applications highlight its importance across various fields of research and industry, reflecting its versatility as a biochemical compound.
D-Ribulose 5-phosphate sodium salt (Ru5P-Na) is a phosphorylated ketopentose derivative central to carbohydrate biochemistry. Its molecular formula is C5H11O8P·xNa, with the variable "x" typically indicating two sodium ions in the fully neutralized form, yielding a molecular weight of 230.11 g/mol for the disodium salt [9]. The core structure consists of a five-carbon chain with a ketone group at carbon 2 and a phosphate ester at carbon 5. This configuration classifies it as a ketopentose phosphate, distinct from aldopentose phosphates like ribose 5-phosphate [8].
The molecule contains three chiral centers (C3, C4, C5), with the naturally occurring isomer belonging to the D-series, designated D-ribulose 5-phosphate. The D-configuration is defined by the stereochemistry at the highest-numbered chiral carbon (C4), where the hydroxyl group aligns with D-glyceraldehyde [8]. In aqueous solutions, the open-chain form exists in equilibrium with cyclic furanose structures (five-membered rings). The anomeric carbon (C2 in the cyclic form) generates α and β anomers, which undergo mutarotation. This dynamic equilibrium influences the compound’s reactivity and biological interactions [8].
Property | Value/Description | Source |
---|---|---|
Systematic Name | D-erythro-Pentulose 5-phosphate disodium salt | [1] [9] |
Molecular Formula | C5H9Na2O8P (anhydrous) | [4] |
CAS Number | 108321-99-9 | [9] |
Chiral Centers | 3 (C3, C4, C5) | [8] |
Anomeric Forms | α/β-furanose (cyclic), open-chain ketone | [8] |
The conversion of D-ribulose 5-phosphate to its sodium salt significantly enhances stability and solubility. The phosphate group (pKa ~6.5) exists as a dianion (PO42-) at physiological pH, requiring two sodium cations (Na+) for charge neutralization. Analytical data confirms sodium content ranges from 11.0% to 16.5% on a dry basis, consistent with the theoretical value of 14.8% for the dihydrated disodium salt (C5H9Na2O8P·2H2O) [1] [3] [5].
Cation coordination occurs primarily via electrostatic interactions between Na+ and oxygen atoms of the phosphate dianion. This coordination:
Stability is temperature-dependent, with storage at –20°C essential to minimize degradation. Impurities in commercial preparations include residual solvents (acetone, ethanol, methanol), each limited to <1.0% by GC analysis [1] [9]. The solid form appears as a white to faint yellow powder, with color indicating potential oxidation or aging effects.
Parameter | Specification | Significance |
---|---|---|
Solubility (Water) | 50 mg/mL, clear solution | Ensures bioavailability in assays |
Storage Temperature | –20°C | Prevents hydrolytic/oxidative decay |
Sodium Content | 11.0–16.5% (dry basis) | Confirms disodium stoichiometry |
Residual Solvents | <1.0% each (acetone, ethanol, methanol) | Purity indicator for research use |
Nuclear Magnetic Resonance (NMR) Spectroscopy31P NMR provides a direct probe for the phosphate group, typically exhibiting a chemical shift between 0 to 5 ppm relative to phosphoric acid, characteristic of monophosphate esters. 1H NMR reveals complex coupling patterns:
13C NMR distinguishes carbonyl (C2: δ ~210 ppm, open-chain) versus anomeric carbons (C2: δ ~95–110 ppm, cyclic). Integration ratios help quantify the α/β anomeric equilibrium [6].
Mass Spectrometry (MS)Electrospray Ionization Mass Spectrometry (ESI-MS) in negative mode shows key fragments:
UV-Vis SpectroscopyLacks significant chromophores above 200 nm. Absorbance maxima occur near 190–210 nm (C=O n→π* transition), with weak tailing beyond 230 nm in alkaline conditions due to enolization [1].
D-Ribulose 5-phosphate sodium salt shares functional group motifs with other pentose and hexose phosphates but exhibits distinct structural and biochemical properties:
vs. D-Xylulose 5-phosphate (epimer): Ribulose and xylulose are C3 epimers. Xylulose 5-phosphate’s C3-OH is cis to C4-OH (ribulose: trans), affecting substrate binding in enzymes like transketolase [7] [9].
Table 3: Structural and Functional Comparison of Sugar Phosphates
Compound | Carbonyl Type | Carbon Chain | Key Metabolic Role(s) | Stereochemical Distinction |
---|---|---|---|---|
D-Ribulose 5-phosphate | Ketone (C2) | Pentose | Methionine salvage, PPP, Calvin cycle | D-erythro configuration (C3-OH trans to C4-OH) |
D-Ribose 5-phosphate | Aldehyde (C1) | Pentose | Nucleotide synthesis, PPP | Aldose analog of ribulose |
D-Fructose 6-phosphate | Ketone (C2) | Hexose | Glycolysis, gluconeogenesis | C3–C6 identical to ribulose’s C3–C5 |
D-Xylulose 5-phosphate | Ketone (C2) | Pentose | PPP, glyoxylate regulation | C3 epimer of ribulose (cis-OH at C3/C4) |
Biochemically, D-ribulose 5-phosphate sodium salt serves as an obligate intermediate in the methionine salvage pathway, where it accepts methylthio groups from methylthioadenosine. In photosynthetic organisms, it is the substrate for ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) after phosphorylation [7] [9]. Its unique stereochemistry prevents cross-reactivity with aldose-specific kinases, underscoring the critical link between structure and metabolic function [8] [9].
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